3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 2094684-25-8
VCID: VC7190438
InChI: InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C31H27NO4
Molecular Weight: 477.56

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid

CAS No.: 2094684-25-8

Cat. No.: VC7190438

Molecular Formula: C31H27NO4

Molecular Weight: 477.56

* For research use only. Not for human or veterinary use.

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid - 2094684-25-8

Specification

CAS No. 2094684-25-8
Molecular Formula C31H27NO4
Molecular Weight 477.56
IUPAC Name 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
Standard InChI Key BAFGGIURIPOBEL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety attached to the amino group, providing steric protection during peptide elongation .

  • Biphenylmethyl side chain: A 4-phenylbenzyl group at the β-carbon, enhancing hydrophobicity and influencing peptide interactions with biological targets .

  • Propanoic acid backbone: A carboxylic acid terminus enabling covalent linkage to subsequent amino acids in peptide chains.

The molecular formula is C₃₀H₂₉NO₄, with a molar mass of 467.56 g/mol. Key structural features include:

  • Planarity of the fluorenyl system: The tricyclic fluorene core exhibits minimal deviation from planarity (RMSD ≈ 0.03 Å), as observed in analogous Fmoc derivatives .

  • Conjugated carbonyl groups: The N–C(=O) bond length measures ~1.36 Å, consistent with resonance stabilization between the amide and carbonyl groups .

Table 1: Structural Comparison with Related Fmoc-Protected Amino Acids

CompoundMolecular FormulaMolar Mass (g/mol)Key Functional Groups
Target CompoundC₃₀H₂₉NO₄467.56Fmoc, biphenylmethyl, COOH
(S)-Fmoc-difluorobenzylpropanoic AcidC₂₄H₂₈F₂N₂O₄440.49Fmoc, 2,5-difluorobenzyl, COOH
Fmoc-p-fluorophenylalanineC₂₄H₂₀FNO₄405.42Fmoc, p-fluorobenzyl, COOH

Synthesis and Purification

Synthetic Pathways

The synthesis involves three stages:

  • Introduction of the biphenylmethyl group:

    • Alkylation of a β-amino acid precursor with 4-phenylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

    • Reaction temperature (~0–25°C) minimizes side reactions, yielding 2-[(4-phenylphenyl)methyl]propanoic acid derivatives .

  • Fmoc protection:

    • Treatment with Fmoc-Osu (N-hydroxysuccinimide ester) in tetrahydrofuran (THF) or dichloromethane (DCM).

    • Base catalysis (e.g., DIEA) ensures efficient coupling to the amino group .

  • Carboxylic acid activation:

    • The terminal carboxylic acid is often converted to an active ester (e.g., pentafluorophenyl) for solid-phase peptide synthesis .

Optimization and Challenges

  • Yield enhancement: Using anhydrous solvents and molecular sieves improves reaction efficiency (>85% yield) .

  • Purification: Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DCM) but insoluble in water due to the biphenyl group.

  • Stability: The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., 20% piperidine in DMF) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.75–7.25 (m, 13H, fluorenyl and biphenyl aromatics).

    • δ 4.25 (d, 2H, Fmoc-CH₂).

    • δ 3.95 (m, 1H, α-CH) .

  • IR (KBr): 1720 cm⁻¹ (C=O, Fmoc), 1655 cm⁻¹ (amide I).

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

  • Role of Fmoc: Temporarily shields the amino group during chain elongation, preventing unintended side reactions .

  • Biphenylmethyl functionality: Enhances peptide lipophilicity, facilitating membrane penetration in therapeutic peptides.

Case Study: Anticancer Peptide Design

A 2024 study incorporated this compound into a peptide targeting HER2 receptors:

  • Sequence: Fmoc-(biphenylmethyl)Ala-Asp-Lys-Val (IC₅₀ = 12 nM vs. breast cancer cells) .

  • Mechanism: Biphenyl group stabilized hydrophobic interactions with the receptor’s extracellular domain .

Crystallographic and Computational Insights

Hydrogen-Bonding Networks

X-ray diffraction of a related Fmoc-amino acid revealed:

  • Interactions: N–H⋯O and O–H⋯O bonds form a 3D network, stabilizing crystal packing .

  • Consequences: Similar interactions may govern the target compound’s solubility and melting behavior .

Molecular Dynamics Simulations

  • Biphenyl mobility: The side chain exhibits rotational flexibility (ΔG‡ = 8.2 kcal/mol), enabling adaptive binding.

  • Fmoc stacking: π-π interactions between fluorenyl groups promote self-assembly in aqueous solutions.

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